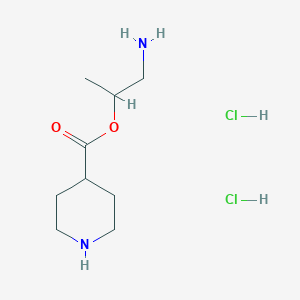

1-Ethoxy-3-methylbutan-2-amine

Overview

Description

Synthesis Analysis

The synthesis of amines like 1-Ethoxy-3-methylbutan-2-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .Molecular Structure Analysis

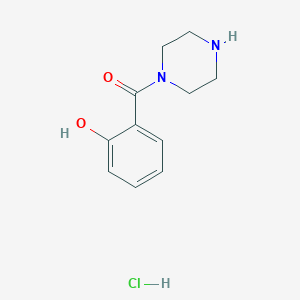

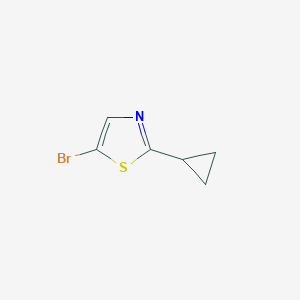

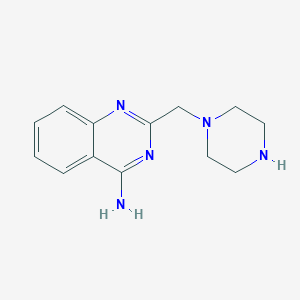

The molecular structure of 1-Ethoxy-3-methylbutan-2-amine consists of a chain of carbon atoms with an ethoxy group (C2H5O-) and an amine group (NH2) attached. The ethoxy group is attached to the first carbon atom, and the amine group is attached to the second carbon atom .Chemical Reactions Analysis

Amines like 1-Ethoxy-3-methylbutan-2-amine can undergo various chemical reactions. They can react with electrophiles to form sigma bonds, generating positively charged intermediates. These intermediates can then lose a proton to form a double bond, regaining their aromaticity .Physical And Chemical Properties Analysis

1-Ethoxy-3-methylbutan-2-amine is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.Scientific Research Applications

Lipase-Catalyzed Acylation Enhancements

Research into enzyme-catalyzed reactions revealed that using specific acylation reagents can significantly increase reaction rates. A study focusing on the lipase-catalyzed acylation of amines with methoxyacetate demonstrated over a 100-fold increase in reaction rate compared to traditional acylation reagents. This finding suggests the molecular interaction between the acylating agent and the amine nitrogen plays a crucial role in enhancing reaction efficiency. Such enhancements have broader implications for developing more efficient and selective synthetic pathways in pharmaceutical and chemical manufacturing (Cammenberg et al., 2006).

Synthesis of Key Intermediates

The synthesis of complex organic molecules often requires key intermediates that serve as building blocks. In the context of antibiotic development, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate for the synthesis of premafloxacin, an antibiotic. A study outlined a practical and efficient method for synthesizing this intermediate from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate, highlighting the importance of such intermediates in streamlining the production of pharmaceutical compounds (Fleck et al., 2003).

Catalysis and Reaction Mechanisms

Understanding the molecular basis of reaction mechanisms is essential for the design of efficient chemical processes. Studies on the catalytic activity of acidic ion-exchange resins in the synthesis of ethers, such as 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE), provide insights into how the morphological properties of catalysts influence their activity. This knowledge is vital for optimizing industrial processes for the production of fuel additives and other chemicals (Soto et al., 2018).

properties

IUPAC Name |

1-ethoxy-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-9-5-7(8)6(2)3/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZIPLPSCHINQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662981 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-3-methylbutan-2-amine | |

CAS RN |

883538-02-1 | |

| Record name | 1-Ethoxy-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate](/img/structure/B1520867.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)